molecular formula C22H25NO3 B5365054 methyl N-(2,3-diphenylacryloyl)leucinate

methyl N-(2,3-diphenylacryloyl)leucinate

Cat. No.: B5365054
M. Wt: 351.4 g/mol
InChI Key: PVPOLWPSUXQIKM-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2,3-diphenylacryloyl)leucinate is a leucine-derived ester featuring a 2,3-diphenylacryloyl group attached to the amino nitrogen. While direct studies on this compound are scarce, its structural analogs suggest applications in agrochemicals or materials science. Synthesis likely involves acylation of methyl leucinate via Schotten–Baumann-type reactions, similar to the preparation of N-dodecanoyl leucinate for carbon nanotube dispersion .

Properties

IUPAC Name

methyl 2-[[(E)-2,3-diphenylprop-2-enoyl]amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-16(2)14-20(22(25)26-3)23-21(24)19(18-12-8-5-9-13-18)15-17-10-6-4-7-11-17/h4-13,15-16,20H,14H2,1-3H3,(H,23,24)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPOLWPSUXQIKM-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)OC)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Agrochemical Analogs (Pesticides)

Compounds like benalaxyl and metalaxyl (Table 1) share structural motifs with the target molecule but use DL-alanine instead of leucine. Key differences include:

  • Phenyl substituents : Benalaxyl and metalaxyl feature 2,6-dimethylphenyl groups, which enhance steric hindrance and likely improve binding to fungal targets .

Table 1: Structural and Functional Comparison with Pesticidal Analogs

Compound Amino Acid Acyl Group Phenyl Substituents Application
Methyl N-(2,3-diphenylacryloyl)leucinate Leucine 2,3-Diphenylacryloyl None Not reported
Benalaxyl DL-Alanine Phenylacetyl 2,6-Dimethyl Fungicide
Metalaxyl DL-Alanine Methoxyacetyl 2,6-Dimethyl Fungicide

Nanomaterial Dispersants

N-Dodecanoyl leucinate () shares the leucine backbone but substitutes a dodecanoyl group. Key contrasts:

  • Hydrophobicity: The long alkyl chain in N-dodecanoyl leucinate aids in dispersing carbon nanotubes via van der Waals interactions, whereas the aromatic diphenylacryloyl group in the target compound may enable π-π interactions with conjugated systems.
  • Charge transfer: N-Dodecanoyl leucinate donates charge to single-walled carbon nanotubes (SWNTs), facilitating selective dispersion. The diphenylacryloyl group’s electron-withdrawing properties might reverse this trend, favoring interactions with electron-rich materials .

Pharmacopeial Leucine Derivatives

Complex peptides like (S)-[(S,E)-Henicos-7-en-10-yl]N-formyl-l-leucinate () and cyclic peptides () highlight structural diversity:

  • Molecular complexity: Pharmacopeial compounds often incorporate multiple amino acids and cyclic frameworks, contrasting with the simplicity of this compound.
  • Function : These derivatives are used in pharmaceuticals (e.g., antimicrobial agents), whereas the target compound’s structure aligns more with agrochemicals .

Research Findings and Hypotheses

  • Pesticidal activity : Alanine-based analogs exhibit fungicidal action via inhibition of RNA polymerase. Leucine’s bulkier side chain in the target compound may reduce membrane permeability or alter target binding, necessitating empirical validation .
  • Material science applications: The diphenylacryloyl group’s aromaticity could enhance compatibility with carbon-based nanomaterials, though charge transfer dynamics may differ from N-dodecanoyl leucinate .
  • Synthetic challenges : Introducing the 2,3-diphenylacryloyl group may require optimized acylation conditions to avoid steric hindrance from leucine’s isobutyl side chain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.